Higher SiO₂ ALD Deposition Rate and Wider Temperature Window vs. BDEAS and TDMAS
In a controlled ALD comparison of three structural aminosilane variants on silicon oxide, TDMAS exhibited a ~40% lower deposition rate than the bis(amino)silanes BTBAS and BDEAS. Between the two bis(amino)silanes, BTBAS delivered the higher absolute deposition rate and a wider ALD temperature window, providing better throughput and greater process flexibility than BDEAS [1].
| Evidence Dimension | SiO₂ ALD deposition rate and usable temperature window |
|---|---|
| Target Compound Data | BTBAS: higher deposition rate than BDEAS; wider temperature window. GPC ~1.0–1.1 Å/cycle at 290–350 °C [2]. |
| Comparator Or Baseline | TDMAS: ~40% lower deposition rate than BTBAS. BDEAS: narrower temperature window and lower deposition rate than BTBAS. |
| Quantified Difference | BTBAS > BDEAS > TDMAS (rate); TDMAS −40% vs. BTBAS; BTBAS provides wider ALD window than BDEAS. |
| Conditions | ALD of SiO₂ using O₃ oxidant; substrate temperature 250–575 °C; 200 mm wafer platform (OʼNeill 2011). |
Why This Matters
Faster deposition rate and a wider temperature window directly increase wafer throughput and relax thermal budget constraints, making BTBAS the superior selection among bis(amino)silanes for high‑volume manufacturing.
- [1] OʼNeill, M. L. et al. Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. Electrochem. Soc. Interface, 2011, 20(4), 33‑37. View Source
- [2] DeepDyve / J. Electrochem. Soc. data reproduced in: OʼNeill et al. 2011; BTBAS growth rate ~1.1 Å/cycle at 290–350 °C. View Source
